molecular formula C7H12Cl2N2S B2825696 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride CAS No. 2503203-89-0

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride

Cat. No.: B2825696
CAS No.: 2503203-89-0
M. Wt: 227.15
InChI Key: BZRHMFMHGWJBSC-UHFFFAOYSA-N
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Description

4-(4-Chlorobutyl)-1,3-thiazol-2-aminehydrochloride is a synthetic organic compound based on the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole core is a privileged pharmacophore known to exhibit a wide range of biological activities . Researchers value this scaffold for its potential to interact with various enzymatic targets. Specifically, derivatives of 2-aminothiazole have been extensively explored as potent inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . The "4-chlorobutyl" side chain in this particular derivative is a key functional modification that researchers can utilize to fine-tune the compound's physicochemical properties, such as lipophilicity, and to explore structure-activity relationships (SAR) aimed at enhancing selectivity and potency against specific biological targets. This makes this compound a valuable intermediate for the synthesis of more complex molecules or as a tool compound in pharmacological studies focused on developing new therapeutic agents.

Properties

IUPAC Name

4-(4-chlorobutyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S.ClH/c8-4-2-1-3-6-5-11-7(9)10-6;/h5H,1-4H2,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRHMFMHGWJBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride typically involves the reaction of 4-chlorobutylamine with 2-aminothiazole. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorobutyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of various substituted thiazoles.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Observations :

  • Biological Activity : SSR125543A demonstrates how bulky aromatic substituents (e.g., chlorophenyl) confer receptor specificity , whereas MortaparibMild’s triazole-thiophene substituents enable dual-target inhibition .
  • Synthetic Accessibility : Compounds like 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine HCl are commercially available (e.g., ECHEMI), suggesting feasible synthesis routes for analogs .

Pharmacological and Functional Differences

Receptor Binding and Selectivity

  • SSR125543A : Binds selectively to corticotropin-releasing factor 1 (CRF1) receptors (IC₅₀ = 1.3 nM), with negligible affinity for CRF2 . The 2-chloro-4-methoxy-5-methylphenyl group is critical for this selectivity.
  • MortaparibMild : Inhibits Mortalin (IC₅₀ = 5 μM) and PARP1 (IC₅₀ = 0.8 μM), attributed to its triazole-thiophene moiety enabling DNA repair pathway disruption .
  • 4-(4-Chlorobutyl)-1,3-thiazol-2-amine HCl : While uncharacterized in the evidence, its chlorobutyl chain may favor interactions with hydrophobic binding pockets in undisclosed targets.

Solubility and Stability

  • Hydrochloride salts generally improve aqueous solubility (e.g., MortaparibMild’s solubility >10 mg/mL in DMSO) .
  • The chlorobutyl chain’s length may reduce solubility compared to smaller substituents (e.g., chloromethyl in ), necessitating formulation optimization.

Biological Activity

The compound 4-(4-chlorobutyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-(4-Chlorobutyl)-1,3-thiazol-2-amine hydrochloride is characterized by its thiazole ring, which is known for its diverse biological activities. The presence of the chlorobutyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that thiazole derivatives can interact with various biological pathways. Specifically, 4-(4-chlorobutyl)-1,3-thiazol-2-amine hydrochloride has been shown to:

  • Inhibit Organic Cation Transporters (OCTs) : It acts as an inhibitor of organic cation transporter 3 (OCT3), which plays a crucial role in drug absorption and disposition in various tissues including the placenta and brain .
  • Modulate Cytokine Production : The compound has been investigated for its immunomodulatory effects, particularly in the context of cytokine biosynthesis. It has shown potential in inducing or inhibiting the production of cytokines, which are critical in inflammatory responses and immune regulation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
OCT3 InhibitionSignificant inhibition observed
Cytokine ModulationInduces TNF-alpha suppression
Antimicrobial PotentialExhibits activity against certain pathogens

Case Studies

Several studies have explored the biological effects of this compound:

  • Immunomodulatory Effects :
    • A study demonstrated that 4-(4-chlorobutyl)-1,3-thiazol-2-amine hydrochloride significantly suppressed TNF-alpha production in vitro, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Research indicated that this compound exhibited antimicrobial properties against specific bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Pharmacokinetics :
    • A pharmacokinetic study evaluated the absorption and distribution characteristics of the compound when administered in vivo. Results showed favorable bioavailability and tissue distribution patterns, supporting its potential as a therapeutic agent .

Q & A

Q. What advanced techniques validate reaction intermediates in multi-step syntheses?

  • Methodological Answer :
  • In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation (e.g., imine formation in cyclization steps).
  • Isotopic Labeling : Use 13C-labeled precursors (e.g., 13C-4-chlorobutylamine) with NMR to confirm bond formation .

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